molecular formula C20H21NO3 B5527796 Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate

Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate

Cat. No.: B5527796
M. Wt: 323.4 g/mol
InChI Key: BISWNYOCHHDZNZ-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its complex structure, which includes a cyclopropane ring and a phenyl group, making it a subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with methanol to form methyl 3-phenylpropanoate . This intermediate is then subjected to further reactions involving cyclopropanecarbonyl chloride and aniline derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thiol esters.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The cyclopropane ring and phenyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate stands out due to its unique combination of a cyclopropane ring, phenyl groups, and an ester linkage.

Properties

IUPAC Name

methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-24-20(23)18(12-14-8-4-2-5-9-14)21-19(22)17-13-16(17)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWNYOCHHDZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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